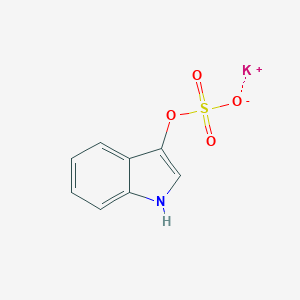

sulfato de potasio 1H-indol-3-ilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Potassium 1H-indol-3-yl sulfate, also known as potassium 3-indoxyl sulfate, is an endogenous metabolite derived from the metabolism of tryptophan. It is a potassium salt of indoxyl sulfate and is commonly found in the human body, particularly in the blood and urine. This compound is known for its role as a uremic toxin, which can accumulate in patients with chronic kidney disease and contribute to the progression of the disease .

Aplicaciones Científicas De Investigación

Potassium 1H-indol-3-yl sulfate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: It serves as a biomarker for kidney function and is studied for its role in uremic toxicity.

Medicine: Research focuses on its impact on chronic kidney disease and potential therapeutic interventions to reduce its levels in patients.

Industry: It is used in the development of diagnostic assays and as a reference material in quality control

Mecanismo De Acción

Target of Action

Potassium 1H-indol-3-yl sulfate primarily targets the human Aryl Hydrocarbon Receptor (AhR) . AhR has recently emerged as a pathophysiological regulator of immune-inflammatory conditions . The compound has been shown to be a ligand for AhR .

Mode of Action

Potassium 1H-indol-3-yl sulfate interacts with its target, AhR, by acting as an agonist . At a concentration of 250 μM, it can induce the activation of NF-Κb , promoting the expression of both TGF-β1 and Smad3 expression in proximal tubular cells of rats . This interaction is associated with profibrotic activity .

Biochemical Pathways

Potassium 1H-indol-3-yl sulfate is a metabolite of tryptophan derived from dietary protein . Tryptophan is metabolized by intestinal bacteria into indole, which is absorbed into the blood and then further metabolized to indoxyl sulfate in the liver . This compound is normally excreted in urine . In chronic kidney disease patients where renal function is compromised, potassium 1h-indol-3-yl sulfate can accumulate in serum as a uremic toxin, inducing oxidative stress and accelerating progression of the disease .

Pharmacokinetics

It is known that this compound is a metabolite of tryptophan and is normally excreted in urine . In patients with compromised renal function, such as those with chronic kidney disease, the compound can accumulate in the serum .

Result of Action

The molecular and cellular effects of potassium 1H-indol-3-yl sulfate’s action include the activation of NF-Κb and the promotion of TGF-β1 and Smad3 expression in proximal tubular cells of rats . This is associated with profibrotic activity . In chronic kidney disease patients, the accumulation of this compound in the serum can induce oxidative stress and accelerate the progression of the disease .

Action Environment

The action, efficacy, and stability of potassium 1H-indol-3-yl sulfate can be influenced by various environmental factors. For instance, the presence of intestinal bacteria is necessary for the initial metabolism of tryptophan into indole . Additionally, the renal function of the individual can affect the accumulation and excretion of this compound .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Potassium 1H-indol-3-yl sulfate can be synthesized through the sulfonation of indole. The process typically involves the reaction of indole with sulfuric acid, followed by neutralization with potassium hydroxide to form the potassium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of potassium 1H-indol-3-yl sulfate involves large-scale sulfonation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is purified through crystallization and filtration to obtain a high-purity compound suitable for research and pharmaceutical applications .

Análisis De Reacciones Químicas

Types of Reactions

Potassium 1H-indol-3-yl sulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form indoxyl sulfate, which is a key intermediate in its metabolic pathway.

Reduction: Reduction reactions can convert it back to indole or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfate group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can react with the sulfate group under basic conditions.

Major Products Formed

Oxidation: Indoxyl sulfate

Reduction: Indole and other reduced derivatives

Substitution: Various substituted indole derivatives depending on the nucleophile used.

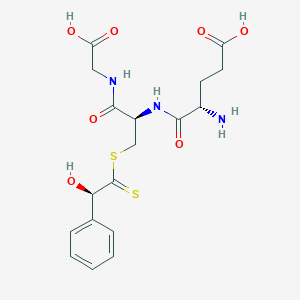

Comparación Con Compuestos Similares

Similar Compounds

Indoxyl sulfate: A closely related compound that shares similar metabolic pathways and biological effects.

Indole-3-acetic acid: Another indole derivative with distinct biological functions, primarily as a plant hormone.

Indole-3-carbinol: Known for its anticancer properties and presence in cruciferous vegetables.

Uniqueness

Potassium 1H-indol-3-yl sulfate is unique due to its specific role as a uremic toxin and its interaction with the aryl hydrocarbon receptor. Unlike other indole derivatives, its accumulation in patients with chronic kidney disease and its contribution to disease progression make it a compound of significant clinical interest .

Propiedades

Número CAS |

2642-37-7 |

|---|---|

Fórmula molecular |

C8H7KNO4S |

Peso molecular |

252.31 g/mol |

Nombre IUPAC |

potassium;1H-indol-3-yl sulfate |

InChI |

InChI=1S/C8H7NO4S.K/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;/h1-5,9H,(H,10,11,12); |

Clave InChI |

KXEKCFYZDDYZRX-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)[O-].[K+] |

SMILES isomérico |

C1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)[O-].[K+] |

SMILES canónico |

C1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)O.[K] |

Apariencia |

Assay:≥98%A crystalline solid |

Key on ui other cas no. |

2642-37-7 |

Descripción física |

White to off-white crystalline powder; [Acros Organics MSDS] |

Números CAS relacionados |

487-94-5 (Parent) |

Sinónimos |

1H-Indol-3-ol 3-(Hydrogen Sulfate) Potassium Salt; 1H-Indol-3-ol Hydrogen Sulfate (Ester) Monopotassium Salt; Indol-3-yl Potassium Sulfate; Indol-3-ol Potassium Sulfate; Indol-3-yl Sulfate Potassium Salt; Potassium Indol-3-yl Sulfate; |

Origen del producto |

United States |

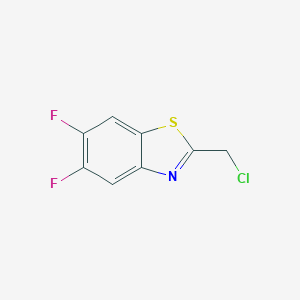

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid](/img/structure/B125370.png)

![4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B125375.png)

![2-[3-Amino-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B125379.png)